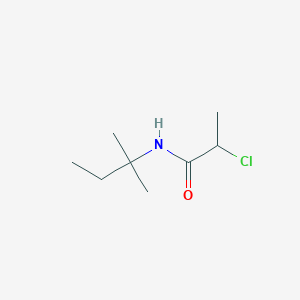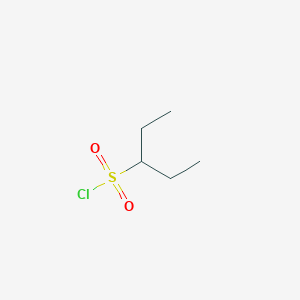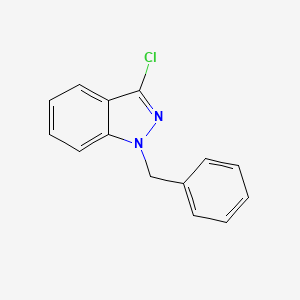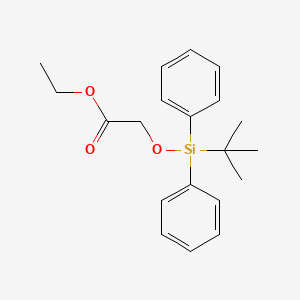
5-Azidoisoquinoline
概要
説明
5-Azidoisoquinoline is a heterocyclic aromatic compound that belongs to the isoquinoline family. Isoquinoline derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes. The azido group (-N₃) attached to the isoquinoline ring imparts unique chemical properties to this compound, making it a valuable compound for scientific research and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-Azidoisoquinoline typically involves the azidation of isoquinolin-5-ylamine. One common method includes the reaction of isoquinolin-5-ylamine with sulfuric acid and water at 0°C, followed by the addition of sodium azide at room temperature . This method provides a straightforward approach to obtaining this compound with high yield and purity.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general principles of large-scale organic synthesis apply. These include optimizing reaction conditions for maximum yield, using cost-effective reagents, and ensuring safety protocols are in place due to the potentially hazardous nature of azides.
化学反応の分析
Types of Reactions: 5-Azidoisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: The azido group can be replaced by other functional groups through nucleophilic substitution.
Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a catalyst.
Cycloaddition Reactions: The azido group can participate in cycloaddition reactions, forming triazoles.
Common Reagents and Conditions:
Substitution: Sodium azide, sulfuric acid, and water are commonly used for azidation.
Reduction: Hydrogen gas and palladium on carbon (Pd/C) are typical reagents for reduction.
Cycloaddition: Copper(I) catalysts are often used in azide-alkyne cycloaddition reactions.
Major Products:
Substitution: Various substituted isoquinolines.
Reduction: Isoquinolin-5-ylamine.
Cycloaddition: Triazole derivatives.
科学的研究の応用
5-Azidoisoquinoline has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in bioconjugation techniques, such as click chemistry, to label biomolecules.
Medicine: Research into its potential as a precursor for drug development, particularly in the synthesis of triazole-containing drugs.
Industry: Its unique reactivity makes it valuable in the development of new materials and chemical processes.
作用機序
The mechanism of action of 5-Azidoisoquinoline is primarily related to its ability to undergo cycloaddition reactions, forming stable triazole rings. These reactions are facilitated by the azido group, which acts as a reactive site for nucleophilic attack. The molecular targets and pathways involved depend on the specific application, such as drug development or material synthesis.
類似化合物との比較
Isoquinoline: The parent compound, lacking the azido group.
5-Aminoisoquinoline: A derivative with an amino group instead of an azido group.
Quinoline: A structural isomer of isoquinoline with similar chemical properties.
Uniqueness: 5-Azidoisoquinoline is unique due to the presence of the azido group, which imparts distinct reactivity and allows for specific chemical transformations not possible with other isoquinoline derivatives. This makes it particularly valuable in applications requiring selective modification of molecules.
特性
IUPAC Name |
5-azidoisoquinoline | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N4/c10-13-12-9-3-1-2-7-6-11-5-4-8(7)9/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGSWHVLSSSEOSN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=CN=C2)C(=C1)N=[N+]=[N-] | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



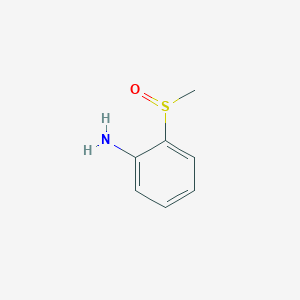

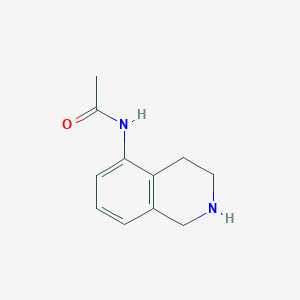
![2-Methoxybenzo[c]phenanthrene](/img/structure/B3370503.png)

